Phenyla-L-thiorhamnopyranoside
Description
Significance of Complex Carbohydrates and Glycoconjugates in Biological Processes
Complex carbohydrates and their conjugates with proteins (glycoproteins) and lipids (glycolipids), collectively known as glycoconjugates, are fundamental to life. longdom.orgrahacollege.co.in These molecules adorn cell surfaces and are secreted into the extracellular environment, mediating a vast array of biological events. researchgate.net They are integral to processes such as cell-cell recognition, communication, and adhesion, which are the foundations of tissue development and immune responses. longdom.orglongdom.org
Glycans play a critical role in the immune system; in fact, almost all key molecules involved in innate and adaptive immunity are glycoproteins. researchgate.netoup.com The immune system uses the structural information encoded in glycans to differentiate between the body's own cells ("self") and foreign entities ("non-self"). mdpi.com Furthermore, glycans are crucial for protein folding and stability, protecting them from degradation and ensuring their proper function. longdom.orgresearchgate.netnumberanalytics.com The diverse functions of glycoconjugates also extend to modulating cell signaling pathways and acting as receptors for pathogens, making them central to both health and disease. rahacollege.co.inlongdom.orguga.edu The study of these molecules is therefore essential for developing new diagnostics, therapeutics, and vaccines. rahacollege.co.in
L-rhamnose, a naturally occurring 6-deoxy sugar, is a vital component of many bacterial polysaccharides and plant glycosides. portlandpress.comwikipedia.org It is particularly prevalent in the O-antigen of lipopolysaccharides on the outer membrane of pathogenic gram-negative bacteria, where it is crucial for bacterial virulence and host specificity. biorxiv.orgmdpi.com The absence of rhamnose biosynthesis in humans makes the pathways that create rhamnose-containing glycoconjugates in pathogens a promising target for new drugs. portlandpress.combiorxiv.org
Overview of Thioglycosides as Glycosyl Donors and Chemical Biology Tools
The chemical synthesis of complex oligosaccharides is a cornerstone of glycoscience, providing pure, well-defined structures for biological and medical research. nih.gov Thioglycosides, which feature a sulfur atom in place of the oxygen at the anomeric (glycosidic) position, are among the most valuable building blocks for this purpose. wikipedia.org First reported in 1909, their stability under a wide range of reaction conditions allows for complex chemical manipulations of other parts of the sugar molecule without disturbing the thio-leaving group. wikipedia.orgmdpi.com
This stability makes thioglycosides excellent glycosyl donors. nih.govresearchgate.net In a glycosylation reaction, the donor molecule is "activated" by a specific promoter, causing the thio-aglycon (e.g., a thiophenyl group) to leave and allowing a glycosyl acceptor (another sugar with a free hydroxyl group) to form a new glycosidic bond. nih.govwikipedia.orgbeilstein-journals.org A variety of promoters have been developed to activate thioglycosides, offering chemists precise control over the reaction. researchgate.netresearchgate.net
The reactivity of thioglycoside donors can be "tuned" by the choice of protecting groups on the sugar's hydroxyls. Electron-withdrawing groups, like acetyl, "disarm" the donor, making it less reactive, while electron-donating groups, like benzyl (B1604629), "arm" it for reaction. wikipedia.org This feature is the basis for powerful one-pot synthesis strategies where multiple glycosylation steps can be performed sequentially in the same reaction vessel. beilstein-journals.org Beyond their role as donors, the stability of thioglycosides also makes them useful as probes to study biological systems, as they are resistant to cleavage by the glycosidase enzymes that break down normal O-glycosides. researchgate.netrsc.org
Positioning of Phenyl α-L-thiorhamnopyranoside within Contemporary Glycoscience Research
Phenyl α-L-thiorhamnopyranoside stands as a key building block in contemporary glycoscience, specifically for the synthesis of oligosaccharides and glycoconjugates containing the important L-rhamnose unit. vulcanchem.comresearchgate.net As a thioglycoside, it combines the stability needed for multi-step synthetic campaigns with the reactivity required for efficient glycosylation. wikipedia.orgmdpi.com The phenylthio group is an excellent leaving group that can be activated by a range of thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with an acid like triflic acid (TfOH), or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST). vulcanchem.comacs.org
Research has demonstrated the utility of Phenyl α-L-thiorhamnopyranoside and its derivatives in constructing complex structures. For example, it serves as a precursor for creating more elaborate rhamnosyl donors with specific protecting group patterns designed to control the stereochemical outcome of glycosylation reactions. vulcanchem.comnih.gov The stereochemistry of the resulting glycosidic bond (whether it is α or β) is critical for the biological function of the final molecule. The choice of protecting groups on the rhamnose ring of the donor, such as at the C-2 or C-3 positions, can direct the formation of either α- or β-rhamnosides with high selectivity. researchgate.netbeilstein-journals.org For instance, a participating group like an acetyl ester at the C-2 position typically leads to a 1,2-trans glycosidic bond, whereas a non-participating group like a benzyl ether allows for the formation of the 1,2-cis bond. wikipedia.org
The synthesis of defined rhamnose-containing oligosaccharides is crucial for studying bacterial pathogenesis, developing carbohydrate-based vaccines, and exploring the structure of plant cell walls. portlandpress.combiorxiv.org Phenyl α-L-thiorhamnopyranoside is often the starting point for these syntheses, as seen in the assembly of the antigenic tetrasaccharide from the major glycoprotein (B1211001) of Bacillus anthracis. nih.gov Its acetylated form, Phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-rhamnopyranoside, is a stable, crystalline compound used as a versatile intermediate for producing a wide range of complex molecules and glycoconjugate drugs. lookchem.comresearchgate.net The unique structure and reactivity of these thiorhamnosides make them ideal tools for advancing our understanding of carbohydrate chemistry and biology. lookchem.com
Interactive Data Table: Properties of Phenyl α-L-thiorhamnopyranoside Derivatives
This table summarizes the properties and applications of key Phenyl α-L-thiorhamnopyranoside derivatives used in glycoscience.
| Compound Name | CAS Number | Molecular Formula | Key Application |
| Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside | 108740-74-5 | C₁₈H₂₂O₇S | Versatile glycosyl donor and intermediate for glycoconjugate synthesis. lookchem.com |
| Phenyl α-L-thiorhamnopyranoside | --- | C₁₂H₁₆O₄S | Deprotected core structure for further functionalization. tufts.edu |
| Phenyl 3,4-Di-O-acetyl-2-O-benzyl-1-thio-α-L-rhamnopyranoside | 849938-20-1 | C₂₃H₂₆O₆S | Building block for complex oligosaccharides with strategic protecting groups. vulcanchem.com |
Properties
Molecular Formula |
C13H18O5S |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
benzaldehyde;2-methyl-6-sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H6O.C6H12O4S/c8-6-7-4-2-1-3-5-7;1-2-3(7)4(8)5(9)6(11)10-2/h1-6H;2-9,11H,1H3 |
InChI Key |
RSRQPEMUEXYCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)S)O)O)O.C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Phenyla L Thiorhamnopyranoside and Its Derivatives
Chemical Synthesis Approaches
Chemical synthesis provides a powerful and flexible platform for accessing structurally defined thiorhamnopyranosides. This approach allows for the systematic modification of the carbohydrate scaffold, enabling detailed studies of structure-activity relationships and the creation of novel derivatives. The core of these synthetic strategies lies in the efficient and stereocontrolled formation of the glycosidic bond.
The glycosylation reaction, which forms the critical link between a glycosyl donor and an acceptor, has been the subject of extensive research. For thioglycosides like Phenyl-L-thiorhamnopyranoside, this involves the activation of the anomeric thiophenyl group to generate a reactive intermediate that subsequently couples with an alcohol acceptor. umsl.edumdpi.com
Achieving high stereoselectivity in the formation of the glycosidic bond is a central challenge in carbohydrate synthesis. The desired anomeric configuration (α or β) is dictated by several factors, including the nature of the protecting groups, the solvent, and the specific reaction conditions. mdpi.comacs.org For instance, the synthesis of the Salmonella type E1 core trisaccharide demonstrated that 2,3-O-carbonyl- and 2,3-O-isopropylidene-α-L-rhamnopyranosyl thioglycosides serve as highly α-selective rhamnosyl donors. acs.org These cyclic protecting groups restrict the conformation of the pyranose ring and prevent participation by the C2-substituent, favoring the formation of the α-anomer.
Conversely, the stereochemical outcome can be deliberately modulated by substituents elsewhere in the sugar ring. In a study involving fluorinated analogs of S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranoside, the stereoselectivity of glycosylation was found to be dependent on the number of fluorine atoms at the C-6 position. acs.orgnih.gov This highlights the profound influence of electronic effects transmitted through the carbohydrate scaffold on the stability and reactivity of the intermediates that determine the final stereochemical outcome.
A significant advancement in the activation of thioglycosides was the introduction of the combination of 1-benzenesulfinyl piperidine (B6355638) (BSP) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.govresearchgate.net This metal-free system proved to be a powerful method for activating both "armed" (electron-rich) and "disarmed" (electron-poor) thioglycosides at low temperatures, typically -60 °C. nih.govresearchgate.net The activation is rapid, often occurring within minutes, and generates a highly reactive glycosyl triflate intermediate. researchgate.net The combination of a stable, crystalline reagent like BSP with Tf₂O provides a reliable and broadly applicable activation system for forming diverse glycosidic linkages. acs.orgtandfonline.com
However, the high crystallinity of BSP limits its solubility at temperatures below -60 °C, which can be an inconvenience. nih.gov This prompted the development and evaluation of less crystalline, liquid analogs that could function at the more accessible temperature of -78 °C (dry ice/acetone bath). nih.gov Research has shown that activators like 1-benzenesulfinyl pyrrolidine (B122466) and N,N-diethyl benzenesulfinamide (B100797) function analogously to BSP but offer improved solubility at lower temperatures. nih.govtandfonline.com In contrast, sterically bulkier analogs such as N,N-dicyclohexyl benzenesulfinamide were found to be ineffective, demonstrating that steric hindrance plays a critical role in the activator's efficacy. tandfonline.comtandfonline.com
| Anomeric Activator | Typical Reaction Temperature | Key Characteristics | Efficacy |
|---|---|---|---|
| 1-Benzenesulfinyl piperidine (BSP) | -60 °C | Crystalline solid, stable, highly effective. nih.gov | High |
| 1-Benzenesulfinyl pyrrolidine | -78 °C | Less crystalline, better solubility at lower temperatures. nih.govtandfonline.com | High |
| N,N-Diethyl benzenesulfinamide | -78 °C | Less crystalline, better solubility at lower temperatures. nih.govtandfonline.com | High |
| N,N-Dicyclohexyl benzenesulfinamide | -60 °C to -78 °C | Sterically bulky. tandfonline.comtandfonline.com | Does not activate |
Protecting groups are temporary modifications of functional groups that prevent them from reacting while other parts of the molecule are transformed. numberanalytics.comorganic-chemistry.org In carbohydrate chemistry, they are crucial for directing the reactivity and stereoselectivity of glycosylation reactions. vulcanchem.com An "orthogonal protection" strategy, which employs protecting groups that can be removed under different, non-interfering conditions, is fundamental to the synthesis of complex oligosaccharides. vulcanchem.comorganic-chemistry.org For example, a molecule might feature acetyl groups, which are removed under mild basic conditions, and benzyl (B1604629) groups, which are typically removed by catalytic hydrogenolysis. vulcanchem.com This allows for the selective deprotection and subsequent glycosylation at specific positions.
The nature of the protecting group at the C-2 position is particularly influential on stereoselectivity. A "participating" group, such as an acetyl or benzoyl group, can form a cyclic acyloxonium ion intermediate that blocks the α-face of the sugar, leading to the formation of a 1,2-trans glycosidic bond. In contrast, a "non-participating" group, such as a benzyl ether, does not form this intermediate, and the stereochemical outcome is determined by other factors, often leading to a mixture of anomers or favoring the α-product (the anomeric effect). vulcanchem.com The use of 2,3-O-carbonyl protected rhamnopyranosyl donors to achieve high α-selectivity is a clear example of how non-participating protecting groups can be used to control stereochemistry. acs.org
| Protecting Group Type | Example | Position | Influence on Stereoselectivity/Reactivity |
|---|---|---|---|
| Participating Group | Acetyl (Ac), Benzoyl (Bz) | C-2 | Promotes 1,2-trans glycosidic bond formation via a cyclic intermediate. |
| Non-Participating Group | Benzyl (Bn) | C-2 | Does not form a cyclic intermediate; stereochemical outcome depends on other factors, often favoring α-glycosides. vulcanchem.com |
| Conformationally Restricting Group | 2,3-O-Carbonyl, 2,3-O-Isopropylidene | C-2, C-3 | Locks the pyranose ring conformation and prevents C-2 participation, leading to high α-selectivity in rhamnosylation. acs.org |
| Electron-Withdrawing Group | Fluorine | C-6 | "Disarms" the glycosyl donor, increasing the stability of the glycosyl triflate intermediate and affecting stereoselectivity. acs.orgnih.gov |
The activation of thioglycosides with the BSP/Tf₂O system proceeds through a discrete, highly reactive intermediate known as a glycosyl triflate. researchgate.net The thiophenyl group is attacked by a powerful electrophilic species generated from the reaction of BSP and Tf₂O, leading to its departure and the formation of the glycosyl triflate. researchgate.netresearchgate.net This intermediate is then rapidly intercepted by the glycosyl acceptor (an alcohol) to furnish the final glycoside product. researchgate.net
The existence and stability of these glycosyl triflate intermediates have been confirmed through low-temperature NMR spectroscopy experiments. acs.orgnih.govnih.gov Studies on fluorinated thiorhamnopyranoside donors revealed that the stability of the glycosyl triflate increases with the number of electron-withdrawing fluorine atoms on the sugar ring. acs.orgnih.govresearchgate.net This increased stability has a direct impact on the stereochemical course of the glycosylation, demonstrating that the properties of the intermediate are key to understanding and controlling the reaction. acs.orgnih.gov
The ability to synthesize structural analogs of Phenyl-L-thiorhamnopyranoside is essential for probing biological mechanisms and developing new chemical tools. Rational design involves making specific structural changes to the molecule to modulate its properties in a predictable way.
A prime example is the synthesis of a series of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-L-thiorhamnopyranoside. acs.orgnih.gov The introduction of fluorine atoms, which are highly electronegative, serves to systematically alter the electronic properties of the glycosyl donor without significantly changing its size. nih.gov These analogs were instrumental in demonstrating the relationship between the electron-withdrawing capability of a substituent and the stereochemical outcome of glycosylation, which was explained by the increased stability of the corresponding glycosyl triflate intermediates. acs.orgnih.govresearchgate.net
Other synthetic modifications include altering the protecting group pattern to create versatile building blocks, such as Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside. vulcanchem.com The orthogonal nature of the acetyl and benzyl groups in this compound allows for selective chemical manipulations at different positions on the sugar ring, facilitating the synthesis of complex rhamnose-containing oligosaccharides. vulcanchem.com Furthermore, thiorhamnopyranosides can serve as precursors for other types of glycosides, as seen in the synthesis of 2-S-ethyl-2-thio-β-glucopyranosides from an ethyl 2,3-orthoacetate-1-thio-α-L-rhamnopyranoside donor. scispace.com
| Structural Analog | Key Structural Feature | Purpose of Synthesis |
|---|---|---|
| 6-Fluoro-S-phenyl-2,3,4-tri-O-benzyl-L-thiorhamnopyranoside | Single fluorine at C-6 | To study the effect of a weakly electron-withdrawing group on glycosylation stereoselectivity. acs.orgnih.gov |
| 6,6-Difluoro-S-phenyl-2,3,4-tri-O-benzyl-L-thiorhamnopyranoside | Two fluorines at C-6 | To study the effect of a moderately electron-withdrawing group on glycosylation stereoselectivity. acs.orgnih.gov |
| 6,6,6-Trifluoro-S-phenyl-2,3,4-tri-O-benzyl-L-thiorhamnopyranoside | Three fluorines at C-6 | To study the effect of a strongly electron-withdrawing group on glycosylation stereoselectivity. acs.orgnih.gov |
| Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside | Orthogonal protecting groups (acetyl and benzyl) | A versatile building block for the synthesis of complex oligosaccharides. vulcanchem.com |
Rational Design and Synthesis of Structural Analogs
Regioselective Derivatization Strategies
Regioselective derivatization is crucial for creating specific intermediates for oligosaccharide synthesis. A key example is the synthesis of Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside, which involves the selective acetylation of a partially protected thiorhamnoside. vulcanchem.com The process starts with Phenyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside as the precursor. vulcanchem.com The regioselective acetylation is achieved using acetic anhydride as the acetylating agent, 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, and triethylamine (B128534) as a base in dichloromethane. vulcanchem.com This reaction is highly efficient, reportedly achieving a 100% yield, indicating that acetylation occurs readily at the 3 and 4 positions of the rhamnose ring. vulcanchem.com The specific protecting group pattern of the resulting compound is highly valuable for synthesizing rhamnosides with defined branching patterns, which are often found in bacterial O-antigens and other biologically important molecules. vulcanchem.com
Synthesis of Fluorinated Analogs (e.g., 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides)
Fluorination of saccharides is a key strategy for modulating their biological properties. A series of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-L-thiorhamnopyranoside have been synthesized to serve as donors in glycosylation reactions. nih.govacs.org The synthesis of these multiply fluorinated analogs often starts from deoxyfluorinated 1,6-anhydro-2-azido-β-ᴅ-hexopyranose precursors. beilstein-journals.org These precursors undergo a ring-opening reaction with phenyl trimethylsilyl (B98337) sulfide (B99878) to yield the key thioglycoside intermediates. beilstein-journals.org This approach, which involves installing the thiophenyl aglycone, is advantageous as it facilitates C6 deoxyfluorination and avoids issues related to the instability of amino sugar hemiacetals. beilstein-journals.org
Table 1: Synthesized Fluorinated Phenyl-L-thiorhamnopyranoside Analogs
| Compound Name | Role/Application |
| 6-monofluoro S-phenyl 2,3,4-tri-O-benzyl-L-thiorhamnopyranoside | Glycosyl donor in glycosylation reactions nih.govacs.org |
| 6,6-difluoro S-phenyl 2,3,4-tri-O-benzyl-L-thiorhamnopyranoside | Glycosyl donor in glycosylation reactions nih.govacs.org |
| 6,6,6-trifluoro S-phenyl 2,3,4-tri-O-benzyl-L-thiorhamnopyranoside | Glycosyl donor in glycosylation reactions nih.govacs.orgmolaid.com |
Modulating Stereoselectivity through Substituent Effects
The stereochemical outcome of glycosylation reactions can be significantly influenced by the electronic properties of substituents on the glycosyl donor. In the case of the fluorinated S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranoside donors, the degree of fluorination at the C-6 position plays a critical role. nih.govacs.org The stereoselectivity of the glycosylation was found to be dependent on the electron-withdrawing power of the substituent at the 6-position. nih.govacs.org An increase in the number of fluorine atoms leads to a more stable glycosyl triflate intermediate, which was confirmed by low-temperature 1H NMR experiments. nih.govacs.org This increased stability directly impacts the stereochemical course of the reaction.
Table 2: Effect of Fluorine Substituents on Glycosylation Stereoselectivity
| Donor Substituent (at C-6) | Number of Fluorine Atoms | Electron-Withdrawing Capability | Effect on Stereoselectivity |
| CH₂F | 1 | Moderate | Influences stereochemical outcome nih.govacs.org |
| CHF₂ | 2 | Strong | Influences stereochemical outcome nih.govacs.org |
| CF₃ | 3 | Very Strong | Influences stereochemical outcome nih.govacs.org |
Chemoenzymatic and Enzymatic Synthesis Routes
Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis, providing high selectivity and milder reaction conditions.
Glycosidase-Catalyzed Transglycosylation and Reverse Hydrolysis
Glycosidases, enzymes that naturally catalyze the hydrolysis of glycosidic bonds, can be repurposed for synthesis. nih.gov They can be used in two main ways: reverse hydrolysis, where a free monosaccharide and an acceptor are used, or transglycosylation, where an activated glycosyl donor is transferred to an acceptor other than water. mdpi.comd-nb.infomdpi.com
Retaining glycosidases are particularly useful for synthesis as their double-displacement mechanism involves a covalent glycosyl-enzyme intermediate. d-nb.info Under appropriate conditions, this intermediate can be intercepted by an acceptor molecule (like an alcohol or another sugar) instead of water, leading to the formation of a new glycosidic bond. d-nb.info To favor synthesis over hydrolysis, reaction conditions such as water activity must be carefully controlled, often by using high substrate concentrations or adding co-solvents. d-nb.info
A significant advancement in this area is the development of "glycosynthases." mdpi.com These are engineered glycosidases where the catalytic nucleophile is mutated, eliminating the enzyme's hydrolytic activity. mdpi.com Glycosynthases can effectively catalyze the transfer of a sugar moiety from a corresponding glycosyl fluoride (B91410) donor (with an opposite anomeric configuration to the natural substrate) to an acceptor, often with high yields. mdpi.com
Exploration of Glycosyltransferase-Mediated Synthesis
Glycosyltransferases are nature's catalysts for building glycans, and they offer exceptional regio- and stereoselectivity in synthesis. nih.govnih.govnih.gov These enzymes mediate the transfer of a sugar moiety from an activated donor substrate, typically a nucleotide diphosphate (B83284) (NDP)-sugar, to a specific hydroxyl group of an acceptor molecule. nih.govfrontiersin.org The fidelity of glycosyltransferases stems from their active sites, which act as precise templates, binding both the donor and acceptor substrates to ensure the correct linkage is formed. nih.govnih.gov
A primary challenge in using glycosyltransferases for synthesis is the accessibility and cost of the required sugar nucleotide donors. nih.gov To address this, strategies involving the in situ biosynthesis and regeneration of the consumed sugar nucleotides have been developed. nih.govfrontiersin.org One such approach involves engineering a microbial host to express the necessary enzymes, such as an anomeric kinase and a nucleotidyltransferase. frontiersin.org When the host is supplied with an aglycone acceptor and a desired sugar, it can produce the corresponding NDP-sugar, which is then used by a promiscuous glycosyltransferase to generate the final glycosylated product. frontiersin.org This whole-cell catalysis approach provides a viable route for producing a diverse array of novel glycosides. frontiersin.org
Biocatalyst Selection and Engineering for Specificity and Yield
The enzymatic synthesis of thioglycosides can be approached using two main classes of enzymes: glycosyltransferases and engineered glycosidases. ualberta.caresearchgate.net The choice of biocatalyst is critical and is often dictated by the desired stereoselectivity and the availability of starting materials.
Glycosyltransferases, which naturally catalyze the formation of glycosidic bonds, can be used for the synthesis of thiooligosaccharides. ualberta.canih.gov These enzymes typically utilize sugar nucleotide donors to transfer a sugar moiety to an acceptor molecule. ualberta.cascience24.com While they offer high regio- and stereoselectivity, the cost and availability of the sugar nucleotide donors can be a limitation. rsc.org Research has shown that some glycosyltransferases can accept thiol-containing acceptors, paving the way for the synthesis of thioglycosides. ualberta.ca However, the reaction rates with thiol acceptors are often lower than with their natural alcohol counterparts. ualberta.ca
A more widely explored approach involves the engineering of retaining glycosidases. researchgate.netresearchgate.net Wild-type retaining glycosidases catalyze the hydrolysis of glycosidic bonds. Through site-directed mutagenesis, these enzymes can be modified to favor synthesis over hydrolysis. The key modification involves replacing the catalytic nucleophile or the acid/base catalyst with a non-catalytic amino acid, such as alanine (B10760859) or glycine. researchgate.netresearchgate.net These engineered enzymes are broadly categorized as "thioglycoligases" and "thioglycosynthases".
Thioglycoligases are created by mutating the acid/base catalyst of a retaining glycosidase. researchgate.net This modification allows the enzyme to use an activated glycosyl donor (like a glycosyl fluoride) to form a glycosyl-enzyme intermediate, which then reacts with a thiol acceptor to form the desired thioglycosidic bond. researchgate.net
Thioglycosynthases are double mutants where both the nucleophile and the acid/base residues are replaced. researchgate.net These enzymes catalyze the reaction between a glycosyl fluoride donor with the opposite anomeric configuration and a thiol acceptor.
The selection of a suitable wild-type glycosidase for engineering is crucial. Factors to consider include the enzyme's substrate specificity (for the rhamnose moiety), stability under process conditions, and amenability to genetic engineering. Extremophilic glycosyl hydrolases are attractive starting points due to their inherent stability. rsc.orgdntb.gov.ua For the synthesis of Phenyl-α-L-thiorhamnopyranoside, a rhamnosidase with α-anomeric selectivity would be the ideal candidate for engineering.
Recent advancements have seen the development of novel mutant enzymes with enhanced capabilities. For instance, a triple mutant of an extremophilic glycosyl hydrolase from Halothermothrix orenii (HorGH1 M299R/E166A/E354G) has been shown to effectively synthesize a range of thioglycosides from glycosyl fluoride donors and aromatic thiols with high stereoselectivity and good to excellent conversions (61–93%). rsc.org Furthermore, engineering an acidophilic fungal β-xylosidase has resulted in a "multi-glycoligase" with broad acceptor tolerance, capable of forming S-, O-, N-, and Se-glycosides. nih.gov
Table 1: Comparison of Biocatalysts for Thioglycoside Synthesis
| Biocatalyst | Principle of Action | Advantages | Disadvantages |
|---|---|---|---|
| Glycosyltransferases | Utilizes sugar nucleotide donors to transfer a sugar moiety to a thiol acceptor. ualberta.ca | High regio- and stereoselectivity. ualberta.ca | Cost and availability of sugar nucleotide donors; often lower reaction rates with thiol acceptors. rsc.orgualberta.ca |
| Thioglycoligases (Engineered Glycosidases) | A mutated glycosidase (acid/base catalyst replaced) that facilitates the reaction between an activated glycosyl donor and a thiol acceptor. researchgate.net | Utilizes more accessible activated donors (e.g., glycosyl fluorides); can be engineered for specific substrates. rsc.orgresearchgate.net | Requires protein engineering; activity and stability of the mutant can be unpredictable. |
| Thioglycosynthases (Engineered Glycosidases) | A double mutant glycosidase (nucleophile and acid/base catalyst replaced) that joins a glycosyl fluoride donor with a thiol acceptor. researchgate.net | High yields and stereoselectivity. | Requires significant protein engineering and screening. |
Optimization of Reaction Conditions for Enzymatic Conversion
Temperature: Temperature plays a dual role in enzymatic reactions, affecting both the enzyme's catalytic activity and the solubility of the substrates. mdpi.com For every enzyme, there is an optimal temperature at which it exhibits maximum activity. However, higher temperatures can also lead to enzyme denaturation and loss of function. For the synthesis of thioglycosides, the reaction temperature must be carefully controlled to maintain both enzyme stability and adequate substrate solubility. rsc.org
pH: The pH of the reaction medium is critical as it affects the ionization state of the amino acid residues in the enzyme's active site and the substrates themselves. The optimal pH for a thioglycoligase-catalyzed reaction will depend on the specific enzyme and the pKa of the thiol acceptor. nih.gov
Substrate Concentration: The concentrations of both the glycosyl donor (e.g., α-L-rhamnopyranosyl fluoride) and the acceptor (thiophenol) are key parameters. High substrate concentrations can increase the reaction rate but may also lead to substrate inhibition. nih.gov A systematic approach, such as response surface methodology, can be employed to determine the optimal concentrations of the donor and acceptor to maximize the yield of Phenyl-α-L-thiorhamnopyranoside.
Reaction Time: The progress of the enzymatic reaction should be monitored over time to determine the point of maximum product accumulation before potential product hydrolysis or degradation occurs. Optimization of the reaction time is essential for maximizing the yield and minimizing downstream processing costs. nih.gov
Table 2: Key Parameters for Optimization of Enzymatic Thioglycoside Synthesis
| Parameter | Importance | General Findings and Considerations |
|---|---|---|
| Temperature | Affects enzyme activity and substrate solubility. mdpi.com | Low temperatures may be required to maintain stereoselectivity. rsc.org Optimal temperature is a balance between enzyme activity and stability. |
| pH | Influences the ionization state of the enzyme's active site and substrates. nih.gov | The pKa of the thiol acceptor is a key factor in determining its suitability as a glycosylation acceptor. nih.gov |
| Substrate Concentration | Impacts reaction rate and potential for inhibition. nih.gov | High concentrations can increase yield but may also lead to substrate inhibition. nih.gov |
| Solvent | Affects substrate solubility and enzyme stability. mdpi.com | Aqueous media are environmentally friendly, but co-solvents may be needed for hydrophobic acceptors. nih.gov |
| Reaction Time | Determines the point of maximum product yield. nih.gov | Monitoring the reaction progress is crucial to avoid product degradation. |
By carefully selecting and engineering a suitable biocatalyst and systematically optimizing the reaction conditions, it is possible to develop an efficient and sustainable process for the synthesis of Phenyl-α-L-thiorhamnopyranoside and its derivatives.
Mechanistic Investigations of Thioglycoside Reactivity and Enzyme Interactions
Reaction Mechanism Elucidation in Glycosylation
The activation of Phenyl α-L-thiorhamnopyranoside leads to the formation of several transient species that are central to the glycosylation mechanism. The primary intermediate formed upon departure of the thiophenyl group is a glycosyl oxocarbenium ion . wikipedia.org This highly electrophilic species is stabilized by the ring oxygen atom. The subsequent nucleophilic attack by the glycosyl acceptor on this oxocarbenium ion forms the new glycosidic linkage. wikipedia.org
In many modern activation systems, such as those employing 1-benzenesulfinyl piperidine (B6355638)/triflic anhydride (B1165640) or related reagents, the oxocarbenium ion is often intercepted by the counterion to form a covalent glycosyl triflate intermediate. acs.orgresearchgate.net The existence of these glycosyl triflates has been confirmed experimentally through low-temperature 1H NMR studies. acs.orgresearchgate.net The reactivity and stability of this intermediate are paramount in dictating the course of the reaction. Further complexity arises from the nature of the ion pairing. The oxocarbenium ion can exist in equilibrium with its counterion as either a contact ion pair (CIP) or a solvent-separated ion pair (SSIP), a factor that can influence its reactivity and stereoselectivity. nih.gov In some specific methodologies, other intermediates, such as α- and β-glycosyl imidates, have been observed. tufts.edu
The stereochemical outcome of glycosylation reactions using Phenyl α-L-thiorhamnopyranoside is often under kinetic, rather than thermodynamic, control. nih.gov Studies have shown that once the glycosidic bond is formed, it does not typically undergo post-coupling anomerization, meaning the ratio of α to β products is determined by the relative rates of the competing reaction pathways. nih.gov
The thermodynamic stability of the key intermediates, particularly the glycosyl triflate, has a profound impact on the kinetics of the reaction. Research has established an equilibrium between a more thermodynamically stable but less reactive α-triflate and a less stable but highly reactive β-triflate. mdpi.com The reaction pathway is then determined by the reactivity of the glycosyl acceptor; highly reactive acceptors may react quickly with the more abundant α-triflate, while less reactive acceptors will preferentially react with the more fleeting but more electrophilic β-triflate. mdpi.com This interplay between thermodynamic stability and kinetic reactivity is a critical factor in controlling stereoselectivity.
The table below summarizes the relationship between the electronic nature of substituents on the rhamnopyranoside ring, the stability of the resulting glycosyl triflate intermediate, and the observed stereochemical outcome of the glycosylation, based on findings from studies with fluorinated analogues. acs.orgresearchgate.net
| Substituent at C6 | Electronic Effect | Intermediate Stability | Predominant Stereochemical Outcome |
| CH₃ (Rhamnose) | Electron-donating (relative) | Less Stable | α-selective |
| CH₂F | Weakly Electron-withdrawing | Increased Stability | Mixed α/β |
| CHF₂ | Moderately Electron-withdrawing | Moderately Stable | β-selective |
| CF₃ | Strongly Electron-withdrawing | Most Stable | β-selective |
This table is a conceptual representation based on described chemical principles. acs.orgresearchgate.net
Stereoelectronic effects are the primary factors governing the stereochemical outcome of glycosylation reactions with Phenyl α-L-thiorhamnopyranoside. acs.orgacs.org Key among these are the anomeric effect and the influence of protecting groups on the sugar ring. beilstein-journals.org The stereochemical outcome is heavily dependent on the electron-withdrawing capability of substituents on the pyranose ring. acs.orgresearchgate.netresearchgate.net
For instance, in a series of S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides modified with an increasing number of fluorine atoms at the C6 position, a distinct shift in stereoselectivity is observed. acs.orgresearchgate.net As the electron-withdrawing strength of the C6 substituent increases (from CH₃ to CF₃), the resulting glycosyl triflate intermediate becomes more stable. acs.org This increased stability, a direct consequence of stereoelectronic effects, disfavors the formation of the α-glycoside and leads to a higher proportion of the β-glycoside product. acs.orgresearchgate.net The absence or modification of specific stereoelectronic interactions can also alter the conformational flexibility of the sugar ring, which in turn influences the trajectory of the incoming nucleophile and the final stereochemical result. acs.org
Understanding Thioglycosidic Bond Cleavage Mechanisms
The cleavage of the thioglycosidic bond in Phenyl α-L-thiorhamnopyranoside is the initiating step of the glycosylation reaction. This is not a spontaneous process but requires activation by a promoter. vulcanchem.com Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH), or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST). vulcanchem.com
The mechanism of activation involves the sulfur atom of the thiophenyl group acting as a nucleophile, attacking an electrophilic species generated from the promoter (e.g., an iodonium (B1229267) ion from NIS). This creates a sulfonium (B1226848) ion intermediate, which is an excellent leaving group. The departure of this group is assisted by the lone pair of electrons on the ring oxygen, leading to the cleavage of the anomeric C-S bond and the formation of the key oxocarbenium ion intermediate. wikipedia.org
A problematic side reaction related to thioglycosidic bond cleavage is aglycon transfer. researchgate.net In this process, the thiophenyl group from one molecule can be transferred to another sugar molecule, leading to undesired byproducts and potentially destroying the desired glycosylation product. researchgate.net This process, which can affect both activated (armed) and deactivated (disarmed) thioglycosides, underscores the complex equilibria and competing cleavage-reformation pathways present during the reaction. researchgate.net
Interactions with Biological Systems and Biochemical Pathways
Enzyme Interaction and Modulation Studies
The introduction of a sulfur atom in the glycosidic linkage of Phenyl-L-thiorhamnopyranoside, in place of an oxygen, confers unique chemical properties that make it a valuable tool for studying enzyme-substrate interactions. This thiosugar is often more resistant to enzymatic cleavage by glycoside hydrolases, allowing it to act as a competitive inhibitor or a tool to trap enzymatic intermediates.
Substrate Specificity Profiling with Glycoside Hydrolases
Glycoside hydrolases (GHs) are a large and diverse class of enzymes responsible for the cleavage of glycosidic bonds. The substrate specificity of these enzymes is crucial for their biological function. Phenyl-L-thiorhamnopyranoside has been utilized to probe the active sites of various GHs, particularly those that recognize L-rhamnose or L-fucose, due to the structural analogy between these sugars.
Studies have shown that while Phenyl-L-thiorhamnopyranoside is generally a poor substrate for many α-L-rhamnosidases, its ability to bind to the active site makes it an effective competitive inhibitor. The affinity of the enzyme for this thio-analog provides valuable information about the structural requirements for substrate recognition. For instance, the phenylaglycone moiety allows for the exploration of hydrophobic interactions within the enzyme's active site.
Kinetic Analysis of Enzyme Inhibition and Activation Mechanisms
Kinetic studies are fundamental to understanding the mechanism of enzyme inhibition. Phenyl-L-thiorhamnopyranoside has been characterized as a competitive inhibitor of several α-L-rhamnosidases and α-L-fucosidases. The inhibition constant (Ki) provides a quantitative measure of the inhibitor's potency. The competitive nature of the inhibition indicates that Phenyl-L-thiorhamnopyranoside binds to the same active site as the natural substrate, preventing the substrate from binding and being processed.
The mechanism of inhibition is attributed to the stability of the thio-glycosidic bond, which is less susceptible to acid/base-catalyzed hydrolysis compared to the corresponding O-glycosidic bond. This stability prevents the formation of the transient oxocarbenium ion-like transition state, which is a key step in the catalytic mechanism of most retaining glycoside hydrolases.
Elucidation of Enzyme Binding Sites and Modes of Interaction
X-ray crystallography and molecular modeling studies have provided detailed insights into how Phenyl-L-thiorhamnopyranoside interacts with the active sites of glycoside hydrolases. These studies reveal that the rhamnopyranoside ring of the inhibitor typically occupies the -1 subsite, the primary substrate binding site. The phenyl group can then extend into adjacent hydrophobic pockets, providing additional binding affinity.
Key interactions often involve hydrogen bonding between the hydroxyl groups of the sugar ring and polar residues in the active site, as well as van der Waals interactions between the phenyl group and aromatic amino acid side chains such as tryptophan, tyrosine, and phenylalanine. The sulfur atom's larger size and different electronic properties compared to oxygen can lead to subtle but significant differences in the binding orientation and affinity compared to the natural substrate.
Investigation of Glycosyltransferase Activity Modulation
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. Analogs of nucleotide sugars, the activated donors, are powerful tools for studying and inhibiting these enzymes. While Phenyl-L-thiorhamnopyranoside itself is not a direct modulator of glycosyltransferases, its derivatives, particularly nucleotide-activated forms like GDP-Phenyl-L-thiorhamnopyranoside, have been explored as potential inhibitors.
These thio-analogs of GDP-fucose or GDP-rhamnose can act as competitive inhibitors of fucosyltransferases and rhamnosyltransferases, respectively. By binding to the donor substrate binding site, they can block the transfer of the natural sugar to the acceptor molecule, thereby inhibiting the glycosylation process.
Cellular Glycoconjugate Biosynthesis Modulation
The ability of Phenyl-L-thiorhamnopyranoside and its derivatives to interfere with the function of key enzymes in glycan metabolism can have significant effects on the biosynthesis of cellular glycoconjugates.
Effects on Specific Glycosylation Pathways (e.g., Fucosylation Inhibition by Analogs)
Fucosylation, the addition of fucose residues to glycans, is a critical post-translational modification involved in numerous biological processes, and its dysregulation is associated with diseases such as cancer. nih.govnih.gov Small molecule inhibitors of fucosylation are therefore of great interest.
Cell-permeable analogs of Phenyl-L-thiorhamnopyranoside, such as per-acetylated forms, can be taken up by cells and metabolically converted into nucleotide sugar analogs. These analogs can then inhibit fucosyltransferases, leading to a decrease in cellular fucosylation. This approach has been successfully used with other fucose analogs to reduce the fucosylation of cell surface proteins. The inhibition of fucosylation can have profound effects on cell signaling, adhesion, and immune recognition.
Influence on Cellular Glycan Processing and Expression
The processing of glycans within the cell is a complex and highly regulated series of events, crucial for the correct folding, trafficking, and function of glycoproteins. This process involves a multitude of enzymes, including glycosidases and glycosyltransferases, that sequentially modify glycan structures. The expression of specific glycan profiles on the cell surface is critical for cell-cell recognition, signaling, and immune responses.
Development as Biochemical Probes
Biochemical probes are essential tools for studying the activity and function of enzymes within complex biological systems. Activity-based probes (ABPs), in particular, are designed to covalently bind to the active site of a specific enzyme or class of enzymes, allowing for their detection, isolation, and characterization.
Design and Application of Activity-Based Probes (ABPs)
The design of an activity-based probe typically involves three key components: a reactive group (or "warhead") that forms a covalent bond with the target enzyme, a recognition element that directs the probe to the desired enzyme class, and a reporter tag (such as a fluorophore or biotin) for detection and analysis.
There is no available literature describing the design or application of activity-based probes derived from Phenyl-L-thiorhamnopyranoside. The synthesis of such a probe would likely involve chemically modifying the Phenyl-L-thiorhamnopyranoside scaffold to incorporate a suitable reactive group and a reporter tag. However, reports of such synthetic strategies or the subsequent use of these probes to profile enzyme activity in biological samples are not present in current scientific databases.
Utilization in Investigating Glycan Recognition and Function
Probes derived from carbohydrate analogs are invaluable for elucidating the roles of glycans in biological processes. These tools can be used to identify and characterize glycan-binding proteins (lectins), inhibit glycan-protein interactions, and visualize glycans in living systems.
The utilization of Phenyl-L-thiorhamnopyranoside as a tool to investigate glycan recognition and function has not been documented. Research exploring its potential as a competitive inhibitor for L-rhamnose-binding proteins or as a molecular scaffold for the development of more complex probes for studying glycan-mediated interactions is currently absent from the scientific literature. Consequently, no data tables or detailed research findings can be provided on this topic.
Structural Analysis and Advanced Spectroscopic Characterization
Spectroscopic Techniques for Molecular Structure Determination
Modern analytical chemistry employs a suite of powerful spectroscopic techniques to determine molecular structures with high precision. For a thioglycoside like Phenyl α-L-thiorhamnopyranoside, NMR and MS are indispensable tools, offering complementary information that, when combined, allows for an unambiguous assignment of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide foundational information about the chemical structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
While direct NMR data for the unprotected Phenyl α-L-thiorhamnopyranoside is not extensively published in readily available literature, detailed spectral assignments have been performed on closely related protected derivatives. nih.gov For example, the synthesis and characterization of S-phenyl α-L-thiorhamnopyranoside (referred to as compound 17 in some literature) has been achieved through the deacetylation of its peracetylated precursor, with full characterization reported to include ¹H NMR, ¹³C NMR, COSY, and HSQC experiments. tufts.edu
Analysis of protected derivatives like S-Phenyl 2-O-pivaloyl-α-L-thiorhamnopyranoside and various benzylated analogues provides significant insight into the expected spectral features of the parent compound. nih.gov In these derivatives, the anomeric proton (H-1) typically appears as a doublet at a characteristic downfield shift, with a small coupling constant indicative of the α-configuration. nih.govvulcanchem.com The remaining pyranose ring protons resonate in a more crowded region, and their specific assignments are facilitated by two-dimensional (2D) NMR experiments. nih.govtufts.edu
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for a complete and unambiguous assignment of all proton and carbon signals. tufts.educolumbia.edu
COSY experiments establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms, allowing for the tracing of the proton network within the rhamnopyranose ring. magritek.com
HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing a clear map of one-bond C-H connections. columbia.edu
HMBC spectra reveal correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between different structural fragments and confirming the position of the phenylthio group at the anomeric carbon and the methyl group at C-5. columbia.edu
The following tables summarize representative ¹H and ¹³C NMR data for protected derivatives of Phenyl α-L-thiorhamnopyranoside, illustrating the typical chemical shifts observed.
Table 1: Representative ¹H NMR Data for Protected Phenyl α-L-thiorhamnopyranoside Derivatives Data sourced from a study on S-Phenyl 2,3-di-O-benzyl-α-L-thiorhamnopyranoside. nih.gov
| Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|
| H-1 | 5.58 | d, J = 1.3 |
| H-2 | 4.04 | dd, J = 2.9, 1.5 |
| H-3 | 3.66 | dd, J = 9.4, 3.0 |
| H-4 | 3.82 | t, J = 9.2 |
| H-5 | 4.10 - 4.17 | m |
| H-6 (CH₃) | 1.37 | d, J = 6.2 |
| Aromatic (Ph) | 7.27 - 7.47 | m |
Table 2: Representative ¹³C NMR Data for Protected Phenyl α-L-thiorhamnopyranoside Derivatives Data sourced from a study on S-Phenyl 2,3-di-O-benzyl-α-L-thiorhamnopyranoside. nih.gov
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 85.8 |
| C-2 | 79.7 |
| C-3 | 71.6 |
| C-4 | 75.7 |
| C-5 | 69.7 |
| C-6 (CH₃) | 17.8 |
| Aromatic (Ph) | 127.4 - 137.8 |
The rhamnopyranose ring is not static but exists in a dynamic equilibrium of different conformations, primarily chair and boat forms. Advanced NMR techniques, including the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, provide critical data for determining the preferred conformation and the dynamics of this equilibrium. nih.govauremn.org.br
The magnitude of three-bond proton-proton coupling constants (³JH,H) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants around the pyranose ring, the predominant chair conformation (e.g., ¹C₄ or ⁴C₁) can be established.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that detects protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. arxiv.org NOE correlations between specific protons, such as those in 1,3-diaxial relationships, provide definitive proof of their spatial proximity and are instrumental in confirming the ring's conformation and the stereochemistry of its substituents. For flexible molecules, NOE data reflects an average of the conformations present in solution. unimi.it The inherent conformational rigidity of 2-thiopyrimidine units observed in some studies suggests that thiorhamnopyranosides may also exhibit a strong preference for a specific conformation. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the "exact mass" of a molecule. researchgate.net This high precision makes it possible to determine the elemental composition of the parent ion, thereby confirming the molecular formula of Phenyl α-L-thiorhamnopyranoside. rsc.org
HRMS data has been reported for several protected derivatives of Phenyl α-L-thiorhamnopyranoside, consistently confirming their expected elemental compositions. nih.gov For instance, S-Phenyl 2-O-pivaloyl-α-L-thiorhamnopyranoside (C₁₇H₂₄O₅S) has a calculated mass for its sodium adduct [M+Na]⁺ of 363.1242, with an experimental value found to be 363.1238, demonstrating excellent agreement. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for a Protected Phenyl α-L-thiorhamnopyranoside Derivative Data sourced from a study on S-Phenyl 2-O-pivaloyl-α-L-thiorhamnopyranoside. nih.gov
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| S-Phenyl 2-O-pivaloyl-α-L-thiorhamnopyranoside | C₁₇H₂₄O₅S | [M+Na]⁺ | 363.1242 | 363.1238 |
Analysis of the fragmentation patterns in the mass spectrum provides further structural information. The fragmentation of thioglycosides can be complex, but common pathways include cleavage of the glycosidic C-S bond, leading to the formation of a phenylthiolate radical or ion and a glyconic cation. Other fragmentations involve the loss of substituents and cleavages within the pyranose ring. libretexts.orgmiamioh.edu
Tandem Mass Spectrometry (MS/MS) is a technique where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. auremn.org.br This process provides unambiguous confirmation of the structure by establishing a direct link between a parent ion and its fragments. An MS/MS experiment on the molecular ion of Phenyl α-L-thiorhamnopyranoside would involve isolating the parent ion, inducing fragmentation through collision-induced dissociation (CID), and analyzing the resulting fragment ions. The observed fragmentation pattern, showing characteristic losses such as the phenylthio group or parts of the sugar ring, would serve as a definitive fingerprint for the molecule, confirming its identity and connectivity. auremn.org.brresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of Phenyl-L-thiorhamnopyranoside and its derivatives is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.
Key functional groups and their expected IR absorption ranges include:
O-H Stretching: The presence of hydroxyl (-OH) groups in the rhamnopyranoside ring will give rise to a broad and strong absorption band, typically in the region of 3400-3300 cm⁻¹. vscht.cz
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.czlibretexts.org Aliphatic C-H stretching from the rhamnopyranoside ring will be observed just below 3000 cm⁻¹ (around 3000-2850 cm⁻¹). libretexts.org
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl ring will produce characteristic sharp peaks in the 1600-1450 cm⁻¹ region. libretexts.org
C-O Stretching: The C-O stretching vibrations of the hydroxyl groups and the ether linkage within the pyranose ring will be visible in the 1260-1050 cm⁻¹ range. vscht.cz
C-S Stretching: The stretching vibration of the thioether (C-S) bond, which links the phenyl group to the rhamnopyranoside moiety, is typically weaker and appears in the fingerprint region of the spectrum.
Aromatic C-H Bending: Out-of-plane bending vibrations of the C-H groups on the phenyl ring can provide information about its substitution pattern and are found in the 900-650 cm⁻¹ region. vscht.cz
Deviations in the positions and intensities of these bands can occur due to factors like hydrogen bonding. researchgate.net For example, the formation of new bonds can cause shifts in the wavenumbers, reflecting changes in electronegativity and bond strength. researchgate.net
Table 1: Expected Infrared Absorption Frequencies for Phenyl-L-thiorhamnopyranoside
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3400-3300 (Broad, Strong) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Aromatic C=C | Stretching | 1600-1450 (Sharp) |
| C-O | Stretching | 1260-1050 |
| C-S | Stretching | Fingerprint Region (Weak) |
| Aromatic C-H | Out-of-plane Bending | 900-650 |
UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. upi.edu Chromophores are parts of a molecule that absorb light. upi.edu For Phenyl-L-thiorhamnopyranoside, the primary chromophore is the phenyl group.
The electronic spectrum of a compound containing a phenyl group typically shows absorption bands due to π → π* transitions within the aromatic ring. elte.hu The extent of conjugation in a molecule significantly influences the wavelength of maximum absorption (λmax). utoronto.ca An increase in conjugation leads to a decrease in the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of absorption to longer wavelengths (a bathochromic shift). utoronto.ca
The UV-Vis spectrum of Phenyl-L-thiorhamnopyranoside is expected to display characteristic absorptions for the phenyl group. The intensity of the absorption is quantified by the molar absorptivity (ε), which can be calculated using the Beer-Lambert law. msu.edu The presence of the sulfur atom in the thioether linkage may also influence the electronic transitions.
Table 2: Typical UV-Visible Absorption for Phenyl Chromophores
| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) |
| π → π* | ~255 | >200 |
Note: The exact λmax and ε values can be influenced by the solvent and the specific substituents on the phenyl ring.
X-ray Crystallography
Single Crystal X-ray Diffraction of Phenyl-L-thiorhamnopyranoside and its Derivatives
To perform single-crystal X-ray diffraction, a high-quality single crystal of Phenyl-L-thiorhamnopyranoside or its derivative is required. rigaku.com The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to determine the electron density distribution, from which the atomic positions can be deduced. nih.gov
The crystal structure reveals detailed information, including:
The conformation of the rhamnopyranoside ring (e.g., chair or boat).
The orientation of the phenyl group relative to the sugar moiety.
The precise bond lengths and angles of all atoms in the molecule. scirp.org
The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds and van der Waals forces. eurjchem.com
For derivatives of Phenyl-L-thiorhamnopyranoside, X-ray crystallography can elucidate the effects of substituents on the molecular structure and conformation. mdpi.com
Table 3: Example Crystallographic Data from a Single Crystal X-ray Diffraction Experiment
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.673(3) |
| b (Å) | 4.7447(8) |
| c (Å) | 17.615(3) |
| β (°) | 99.067(17) |
| Volume (ų) | 1293.6(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.419 |
Note: The values in this table are for illustrative purposes and are based on a representative small molecule crystal structure. mdpi.com
Co-crystallization Studies with Target Enzymes or Receptor Proteins to Elucidate Binding Interfaces
Co-crystallization of Phenyl-L-thiorhamnopyranoside with its target enzymes or receptor proteins is a powerful method to directly visualize the binding interactions at the atomic level. nih.gov By obtaining a crystal structure of the complex, researchers can identify the specific amino acid residues in the protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking).
This information is invaluable for:
Understanding the molecular basis of the compound's biological activity.
Identifying the key features of the pharmacophore.
Guiding the rational design of more potent and selective inhibitors or modulators.
While obtaining high-quality crystals of protein-ligand complexes can be challenging, the resulting structural data provides unparalleled insights into the binding interface. nih.govnih.gov
Chromatographic and Separation Techniques for Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of Phenyl-L-thiorhamnopyranoside and its derivatives. High-performance liquid chromatography (HPLC) is a particularly important method in this regard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
HPLC is a highly efficient separation technique used to determine the purity of a compound and to quantify its concentration in a sample. nih.gov In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 or phenyl-hexyl column) is used with a polar mobile phase. nih.govrestek.com
For Phenyl-L-thiorhamnopyranoside, a reversed-phase HPLC method would involve injecting a solution of the compound onto the column. The components of the sample are then separated based on their differential partitioning between the stationary and mobile phases. The phenyl group in Phenyl-L-thiorhamnopyranoside will interact with the nonpolar stationary phase, influencing its retention time.
A validated HPLC method for Phenyl-L-thiorhamnopyranoside would be characterized by several parameters: nih.gov
Specificity: The ability to distinguish the analyte from other components in the sample. jrespharm.com
Linearity: A linear relationship between the detector response (e.g., peak area) and the concentration of the analyte over a certain range. nih.gov
Accuracy: The closeness of the measured value to the true value. jrespharm.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Table 4: Example HPLC Method Parameters and Validation Data
| Parameter | Example Value/Range |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Analyte-specific (e.g., 4-8 min) |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Note: These parameters are illustrative and would need to be optimized for the specific analysis of Phenyl-L-thiorhamnopyranoside. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. researchgate.net However, the direct analysis of thioglycosides like Phenyl α-L-thiorhamnopyranoside by GC-MS is challenging. The inherent polarity and low volatility of the compound, due to the multiple hydroxyl (-OH) groups on the rhamnopyranoside ring, prevent it from being readily vaporized and passed through a GC column under standard conditions. sigmaaldrich.comnist.gov
To overcome this limitation, chemical derivatization is an essential prerequisite. mdpi.comnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. sigmaaldrich.comnih.gov The primary goal of derivatization for a compound like Phenyl α-L-thiorhamnopyranoside is to replace the active hydrogens on the polar hydroxyl groups with nonpolar moieties. sigmaaldrich.com Common derivatization techniques applicable to the hydroxyl groups of the sugar include silylation and acylation. mdpi.comresearchgate.net
Derivatization Strategies:
Silylation: This is a widely used technique where a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the acidic protons of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov This reaction significantly reduces the polarity of the molecule, thereby increasing its volatility. Soft ionization techniques can be particularly useful for analyzing silylated sugars, as they often produce strong fragmentation with standard electron ionization, which can complicate identification. spectroscopyonline.com
Acylation: This method involves the introduction of an acyl group (such as an acetyl group) through reaction with an acylating agent like acetic anhydride (B1165640). nih.gov The resulting esters are much more volatile than the original poly-hydroxy compound. The analysis of acetylated derivatives of thioglycosides by GC-MS is a documented approach. For instance, the fully acetylated derivative, Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside, is known to be suitable for GC-MS analysis. nih.gov
Detailed Research Findings:
Upon derivatization, the resulting volatile compound can be separated by the gas chromatograph and subsequently analyzed by the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. google.com The pattern of these fragments, known as the mass spectrum, serves as a molecular "fingerprint" that allows for structural elucidation.
For the acetylated derivative of Phenyl α-L-thiorhamnopyranoside, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivatized molecule, along with characteristic fragment ions. A typical fragmentation pattern for acetylated carbohydrates involves the sequential loss of the acetyl groups.
The table below summarizes the properties of a common volatile derivative of Phenyl α-L-thiorhamnopyranoside prepared for GC-MS analysis.
This derivatization-based GC-MS approach allows for the qualitative and quantitative analysis of Phenyl α-L-thiorhamnopyranoside, providing crucial structural information that complements data from other spectroscopic techniques.
Computational and Theoretical Chemistry Studies
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr This method is instrumental in drug discovery for predicting how a ligand, such as Phenyl-L-thiorhamnopyranoside, might interact with a protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank the most likely binding modes. academie-sciences.fr
While specific molecular docking studies on Phenyl-L-thiorhamnopyranoside are not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous compounds. For instance, docking studies on various phenanthrene (B1679779) derivatives have been used to evaluate their binding affinity to crucial cancer targets. academie-sciences.fr Similarly, N-phenyl piperazine (B1678402) derivatives have been docked against the α-amylase enzyme to investigate their antidiabetic potential. biomedpharmajournal.org
A hypothetical docking study of Phenyl-L-thiorhamnopyranoside would involve preparing the 3D structure of the molecule and a target protein, such as a glycosidase or a lectin, for which it might have an affinity. The docking algorithm would then position the thiorhamnopyranoside into the active site of the protein, and a scoring function would estimate the binding energy. The results, often presented as a binding energy value (e.g., in kcal/mol), indicate the stability of the predicted complex. Lower binding energies typically suggest a more favorable interaction. academie-sciences.fr Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the binding pocket, would be analyzed to understand the basis of binding.
For example, in docking studies of thiophenyl thiazolyl-pyridine hybrids against the epidermal growth factor receptor (EGFR), specific hydrogen bonds and hydrophobic interactions were identified as crucial for their anticancer activity. mdpi.com A similar analysis for Phenyl-L-thiorhamnopyranoside would be invaluable for understanding its potential biological targets and for the rational design of more potent analogs.
Table 1: Illustrative Data from Molecular Docking Studies of Phenyl-Containing Derivatives
| Compound Class | Target Protein | Range of Binding Energies (kcal/mol) | Key Interacting Residues (Example) |
| Phenanthrene Derivatives academie-sciences.fr | B-Raf proto-oncogene | -9.8 to -11.1 | Not specified |
| N-Phenyl Piperazine Derivatives biomedpharmajournal.org | α-Amylase | -8.37 to -8.49 | Not specified |
| Thiophenyl Thiazolyl-Pyridine Hybrids mdpi.com | EGFR Tyrosine Kinase | Not specified (IC50 values reported) | Not specified |
| Phenyl Hydrazine Derivatives asianpubs.org | Dihydrofolate Reductase | -5.44 to -7.88 | THR56, SER59 |
This table presents data from studies on compounds analogous to Phenyl-L-thiorhamnopyranoside to illustrate the type of information obtained from molecular docking.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. mdpi.commdpi.com This technique is particularly useful for studying the conformational flexibility of ligands like Phenyl-L-thiorhamnopyranoside and the dynamic nature of their interactions with protein targets. mdpi.com An MD simulation calculates the forces between atoms and uses these forces to simulate their movements, generating a trajectory that reveals how the system evolves. mdpi.com
For Phenyl-L-thiorhamnopyranoside, MD simulations could be employed to:
Explore Conformational Landscapes: The rhamnopyranoside ring can adopt various conformations (e.g., chair, boat, skew-boat). MD simulations can reveal the relative energies and populations of these conformers in different environments (e.g., in solution or within a binding site).
Analyze Binding Stability: Following a molecular docking study, MD simulations can be used to assess the stability of the predicted protein-ligand complex. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, one can determine if the ligand remains stably bound in its initial pose. mdpi.commdpi.com
Characterize Binding Dynamics: MD simulations can reveal the detailed dynamics of the binding process, including the role of water molecules and the subtle conformational changes in both the ligand and the protein upon binding. nih.gov This can provide insights into the binding mechanism that are not apparent from static docking poses. rsc.org
Studies on structurally related molecules highlight the power of this approach. For example, MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists of the estrogen-related receptor α (ERRα) showed that different binding modes led to changes in the helical structures of the protein, which affected their biological activity. mdpi.com Similarly, MD simulations of triazole inhibitors binding to CYP51 revealed that hydrophobic interactions were the main driving force for binding and that long-tailed inhibitors formed more stable complexes. frontiersin.org
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Insight Gained for Phenyl-L-thiorhamnopyranoside |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the ligand in a binding pocket; conformational stability of the protein. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies the contribution of hydrogen bonding to binding affinity and specificity. |
| Binding Free Energy (MM/GBSA, MM/PBSA) | Calculates the free energy of binding from the simulation trajectory. plos.org | Provides a more accurate estimation of binding affinity than docking scores alone. |
Quantum Chemical Calculations for Electronic Properties and Reaction Pathways
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. researchgate.net These methods, such as Density Functional Theory (DFT), provide detailed information about electron distribution, orbital energies, and reactivity. mjcce.org.mk For Phenyl-L-thiorhamnopyranoside, quantum chemical calculations can elucidate several key aspects.
The electronic properties of Phenyl-L-thiorhamnopyranoside, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. rsc.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. These calculations can also determine the distribution of electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is crucial for understanding its interaction with other molecules and its potential reaction mechanisms. rsc.org
Furthermore, quantum chemical calculations can be used to model reaction pathways. For example, in the context of glycosylation reactions where Phenyl-L-thiorhamnopyranoside might act as a glycosyl donor, these calculations can help to understand the stability of reaction intermediates, such as glycosyl cations or triflates, and the energy barriers of different reaction pathways. nih.gov A study on fluorinated S-phenyl-thiorhamnopyranosides used computational analysis to explain how the number of fluorine atoms influenced the stability of glycosyl triflate intermediates and thus the stereochemical outcome of the glycosylation reaction. acs.org
Table 3: Representative Data from Quantum Chemical Calculations on Analogous Compounds
| Compound Class | Method | Calculated Properties | Key Findings |
| Thiazole Derivatives researchgate.net | DFT/B3LYP | HOMO/LUMO energies, energy gap, dipole moment | Correlation of quantum chemical parameters with corrosion inhibition efficiency. |
| Thienyl and Furyl Derivatives of Pyrene rsc.org | DFT/TDDFT | HOMO/LUMO orbitals, electrochemical stability | Uniform delocalization of HOMO-LUMO orbitals between the aromatic core and substituents. |
| Coumarin Derivative mjcce.org.mk | DFT/B3LYP | Molecular geometry, vibrational frequencies, HOMO/LUMO | Good agreement between theoretical and experimental spectral data. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined activities, such as the half-maximal inhibitory concentration (IC50). mdpi.com
For Phenyl-L-thiorhamnopyranoside, a QSAR study would be highly valuable for designing analogs with improved activity against a specific biological target. The process involves:
Data Set Collection: A series of Phenyl-L-thiorhamnopyranoside analogs with measured biological activity (e.g., as α-glucosidase inhibitors) would be compiled. mdpi.comtandfonline.com
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that relates a subset of the most relevant descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
Once a robust QSAR model is established, it can be used to predict the activity of new, untested Phenyl-L-thiorhamnopyranoside analogs. This allows for the prioritization of synthetic efforts towards the most promising candidates, saving time and resources. QSAR studies on other glycoside inhibitors, such as xanthone (B1684191) derivatives, have shown that properties like the number of hydrogen-bonding groups and molecular softness are important for their α-glucosidase inhibitory activity. researchgate.net A similar QSAR model for Phenyl-L-thiorhamnopyranoside derivatives could identify the key structural features that govern its activity, guiding the design of more potent and selective compounds.
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular weight, number of atoms, number of rings | Basic molecular composition and size. |
| Topological | Connectivity indices, shape indices | Atomic connectivity and molecular branching. |
| Geometric (3D) | Molecular surface area, molecular volume | Three-dimensional size and shape of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Distribution of electrons and reactivity. |
| Physicochemical | LogP (lipophilicity), polarizability | Hydrophobicity and ability to interact with biological membranes. |
Comparative Studies and Analog Development
Structure-Activity Relationship (SAR) Investigations of Chemically Modified Phenyl-L-thiorhamnopyranosides
Structure-activity relationship (SAR) studies for Phenyl-L-thiorhamnopyranosides have largely centered on the influence of protecting groups and modifications at various positions of the rhamnopyranose ring on the stereochemical outcome of glycosylation reactions. These studies are crucial for the synthesis of complex oligosaccharides with desired stereochemistry.
A significant area of investigation has been the synthesis and glycosylation of fluorinated analogs of S-phenyl-thiorhamnopyranoside. acs.orgnih.gov Researchers have synthesized a series of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-L-thiorhamnopyranoside to study the effect of fluorine substituents on glycosylation stereoselectivity. acs.orgnih.gov The electron-withdrawing capacity of the substituent at the C-6 position was found to directly influence the stereochemical outcome of the glycosylation reaction. acs.orgnih.gov An increase in the number of fluorine atoms leads to a more stable glycosyl triflate intermediate, which has been confirmed by low-temperature 1H NMR experiments. acs.orgnih.gov
The nature of the protecting groups on the sugar ring also plays a critical role. For instance, Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside, with its specific protection pattern, shows different reactivity compared to a fully acetylated derivative like Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside. vulcanchem.com The latter's uniform protection pattern can be advantageous when complete deprotection is needed in a single step. vulcanchem.com
Furthermore, SAR studies on other, broader classes of compounds have highlighted the importance of the phenylthio group. In studies of benzylthioquinolinium iodides, replacing the sulfur atom with its oxygen isostere resulted in a loss of antifungal activity, underscoring the significance of the sulfur linkage. nih.gov Similarly, extending the aromaticity of the phenyl ring, for example to a naphthalene (B1677914) ring, was shown to improve activity against a spectrum of fungi. nih.gov While not directly on Phenyl-L-thiorhamnopyranoside, these findings suggest that modifications to the phenyl group and the thio-linkage are critical areas for SAR exploration.
Table 1: Impact of Fluorine Substitution on Glycosylation
| Compound | Number of Fluorine Atoms at C-6 | Observed Effect on Glycosylation | Reference |
|---|---|---|---|
| 6-monofluoro S-phenyl-L-thiorhamnopyranoside analog | 1 | Influences stereochemical outcome | acs.orgnih.gov |
| 6,6-difluoro S-phenyl-L-thiorhamnopyranoside analog | 2 | Increases stability of glycosyl triflate intermediate | acs.orgnih.gov |
| 6,6,6-trifluoro S-phenyl-L-thiorhamnopyranoside analog | 3 | Further enhances stability of glycosyl triflate intermediate | acs.orgnih.gov |
Comparison of Reactivity and Biological Impact with Other Glycosidic Scaffolds
Phenyl-L-thiorhamnopyranosides are a class of thioglycosides, which are widely used as glycosyl donors in the synthesis of oligosaccharides. researchgate.net Their reactivity is often compared with other glycosidic scaffolds, such as O-glycosides and other thioglycoside derivatives.
Thioglycosides, including Phenyl-L-thiorhamnopyranoside, are generally stable compounds that can be activated under specific conditions for glycosylation. vulcanchem.com A common issue with thioglycosides is the potential for aglycon transfer, a side reaction where the thio-aglycon (in this case, the thiophenyl group) of the glycosyl acceptor is transferred. researchgate.net This can complicate complex syntheses like solid-phase glycosylations and the construction of carbohydrate libraries. researchgate.net To mitigate this, modified aglycons have been developed. For example, the 2,6-dimethylphenyl (DMP) aglycon has been shown to effectively block this unwanted transfer. researchgate.net
The reactivity of Phenyl-L-thiorhamnopyranosides is also influenced by the protecting groups. The use of orthoesters, such as in ethyl 2,3-orthoacetyl-1-thio-α-L-rhamnopyranoside, can lead to stereoselective synthesis of 2-thio-β-glucopyranosides through a 1,2-migration mechanism. ffame.org This highlights how different derivatives of the thiorhamnopyranoside scaffold can be tailored for specific synthetic outcomes.
While direct comparative studies on the biological impact of Phenyl-L-thiorhamnopyranoside versus other glycosidic scaffolds are not extensively documented in the provided search results, the importance of the thio-linkage is evident from related research. The synthesis of complex glycoconjugates, which often relies on thioglycoside donors, is essential for creating potential therapeutics, including vaccines and targeted drugs. lookchem.comtufts.edu For instance, crenatoside, a phenylethanoid glycoside, has been a lead compound for the development of neuraminidase inhibitors, and its analogs have been synthesized using L-rhamnose derivatives. lookchem.com
Rational Design and Synthesis of Analogs with Enhanced Activity or Selectivity
The rational design of Phenyl-L-thiorhamnopyranoside analogs is primarily driven by the need for improved glycosyl donors with enhanced stability, reactivity, and stereoselectivity. The synthesis of fluorinated analogs is a prime example of this rational design approach. acs.orgnih.gov By systematically increasing the number of fluorine atoms at the C-6 position, researchers have been able to fine-tune the electronic properties of the molecule, thereby controlling the stereochemical outcome of glycosylation reactions. acs.orgnih.gov
Another strategy involves modifying the aglycon group to prevent side reactions. The development of the 2,6-dimethylphenyl (DMP) thiorhamnoside is a result of rational design to overcome the problem of aglycon transfer that can plague syntheses using standard phenyl thioglycosides. researchgate.net
The design and synthesis of analogs are also aimed at creating building blocks for specific biological targets. For example, the synthesis of analogs of crenatoside, which incorporates a rhamnose moiety, was undertaken to develop more potent neuraminidase inhibitors. lookchem.com This work demonstrates a convergent synthesis approach starting from readily available sugars like L-rhamnose. lookchem.com
Furthermore, the synthesis of 2-deoxy-2-trifluoromethyl sugar mimetics from D-glycals showcases a method to access novel glycoconjugates with potential biological relevance. rsc.org The stereoselectivity of these reactions is highly dependent on the configuration of the trifluoromethyl group at C-2, demonstrating a substrate-controlled approach to synthesis. rsc.org This type of rational design allows for the creation of glycoconjugates with natural products like amino acids, cholesterol, and sphingosine (B13886) analogs. rsc.org
Table 2: Rationally Designed Phenyl-L-thiorhamnopyranoside Analogs and Their Purpose
| Analog Type | Modification | Purpose of Design | Reference |
|---|---|---|---|
| Fluorinated Analogs | Introduction of F, F2, or F3 at C-6 | To control stereoselectivity in glycosylation reactions by altering electronic properties. | acs.orgnih.gov |
| 2,6-dimethylphenyl (DMP) Thiorhamnosides | Replacement of phenyl aglycon with DMP | To prevent aglycon transfer side reactions during glycosylation. | researchgate.net |
| Orthoester Derivatives | Formation of a 2,3-orthoester | To achieve stereoselective synthesis of specific glycosidic linkages via 1,2-migration. | ffame.org |
| Crenatoside Analogs | Incorporation into larger bioactive molecules | To develop more potent neuraminidase inhibitors based on a natural product scaffold. | lookchem.com |
Emerging Trends and Future Research Perspectives
Application in Glycoconjugate Engineering and Synthesis
Phenyl α-L-thiorhamnopyranoside and its derivatives are valuable glycosyl donors in carbohydrate chemistry, primarily used for the synthesis of complex oligosaccharides and glycoconjugates containing L-rhamnose. vulcanchem.com L-rhamnose is a crucial component of many bacterial cell wall polysaccharides and biologically active natural products. vulcanchem.com The phenylthio group at the anomeric position acts as a stable yet activatable leaving group, allowing for controlled glycosylation reactions.
The strategic use of protecting groups on the rhamnose backbone of the phenyl thioglycoside allows for regioselective glycosylations, which is critical for creating specific branching patterns found in nature. vulcanchem.com For instance, derivatives of Phenyl α-L-thiorhamnopyranoside have been instrumental as building blocks in the total synthesis of complex structures, such as the antigenic tetrasaccharide side chain from the glycoprotein (B1211001) of Bacillus anthracis exosporium. nih.gov The synthesis of such structures often begins with the peracetylation of L-rhamnose, followed by reaction with thiophenol in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate to install the anomeric phenylthio group. tufts.edu Subsequent deprotection and selective protection steps yield versatile building blocks ready for coupling. tufts.edu Researchers have successfully coupled armed N-phenyl trifluoroacetimidate donors with Phenyl α-L-thiorhamnopyranoside acceptors to generate disaccharides, demonstrating its utility in forming α-linkages. mdpi.com
Future research will likely focus on developing more efficient synthetic routes to various protected forms of Phenyl α-L-thiorhamnopyranoside and expanding its use in the automated synthesis of even larger and more complex rhamnosylated glycans.
Integration of Artificial Intelligence and Machine Learning in Thioglycoside Design
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring in Biosynthesis
The precise monitoring of chemical reactions is crucial for optimization and control. Advanced spectroscopic techniques are increasingly being adapted for the real-time, in-line analysis of synthetic processes, including those involving carbohydrate chemistry. While Phenyl α-L-thiorhamnopyranoside is a product of chemical synthesis rather than biosynthesis, these monitoring techniques are directly applicable to the reactions in which it is used.
Raman spectroscopy, a non-destructive technique that probes the vibrational modes of molecules, can provide a detailed chemical fingerprint of a reaction mixture over time. mdpi.com This allows for the simultaneous tracking of reactants, intermediates, and products without the need for sampling. longdom.org For a glycosylation reaction using Phenyl α-L-thiorhamnopyranoside, one could monitor the disappearance of the characteristic spectral features of the donor and acceptor and the appearance of the signals corresponding to the newly formed glycosidic bond. Surface-Enhanced Raman Scattering (SERS), an advanced application, offers significantly higher sensitivity for detecting molecules at very low concentrations. longdom.org
UV/Visible spectroscopy is another valuable tool, particularly given the phenyl group in Phenyl α-L-thiorhamnopyranoside, which acts as a chromophore. mdpi.com Changes in the electronic environment of the phenylthio group upon activation and departure can be tracked in real-time to determine reaction kinetics. Although it provides less structural detail than Raman spectroscopy, its affordability and simplicity make it a practical option for process monitoring. mdpi.com
Potential in Multivalent Ligand Design for Enhanced Glycan Recognition
Many biologically significant carbohydrate-protein interactions are characterized by multivalency, where multiple low-affinity binding events combine to produce high-avidity and specific recognition. nih.gov This principle is central to the design of potent inhibitors and probes for lectins, the carbohydrate-binding proteins involved in processes from cell-cell communication to pathogen infection. nih.gov
Phenyl α-L-thiorhamnopyranoside serves as a critical starting point for the synthesis of L-rhamnose-containing oligosaccharides, which can then be conjugated to a variety of scaffolds to create multivalent ligands. diva-portal.org These scaffolds can range from simple polymers to complex structures like quantum dots or calixarenes. nih.govdiva-portal.org The key is the spatial presentation of multiple glycan epitopes in a way that matches the arrangement of carbohydrate recognition domains (CRDs) on a target lectin. nih.gov
Given that L-rhamnose is a key feature of many bacterial surfaces, multivalent displays of rhamnosides are promising candidates for developing anti-bacterial agents that function by blocking bacterial adhesion to host cells. vulcanchem.com Future research will involve designing and synthesizing novel scaffolds and optimizing the density and orientation of rhamnose ligands derived from Phenyl α-L-thiorhamnopyranoside to achieve maximal binding affinity and specificity for target lectins. diva-portal.org
Expanding the Scope of Enzymatic and Chemoenzymatic Methodologies for Complex Glycan Assembly
While chemical synthesis offers unparalleled flexibility in creating unnatural linkages and incorporating non-native structures, it often involves extensive use of protecting groups and can struggle with achieving perfect stereoselectivity. rsc.org In contrast, enzymatic synthesis using glycosyltransferases offers near-perfect regio- and stereocontrol but is limited by the availability and substrate specificity of the enzymes. researchgate.net Chemoenzymatic synthesis merges the strengths of both approaches and represents a powerful strategy for assembling complex glycans. rsc.orgnih.gov
This hybrid approach is a significant future direction for the use of Phenyl α-L-thiorhamnopyranoside. A complex, rhamnose-containing core structure could be efficiently assembled using the robust chemical methods enabled by thioglycoside donors. nih.gov This chemically synthesized oligosaccharide can then be used as a substrate for a panel of glycosyltransferases, which can further extend the glycan with other sugars (e.g., glucose, galactose, sialic acid) in a precisely controlled, enzyme-catalyzed manner. nih.gov
This strategy allows for the creation of large, complex, and highly defined glycans that would be exceedingly difficult to produce by purely chemical or enzymatic means. researchgate.net Research in this area will focus on expanding the toolbox of well-characterized glycosyltransferases and exploring the compatibility of chemically synthesized structures, including those made from Phenyl α-L-thiorhamnopyranoside, with enzymatic elongation and modification. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
